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Compound of Interest

Compound Name: Titanium disilicide

Cat. No.: B078298 Get Quote

Welcome to the technical support center for titanium disilicide (TiSi₂) films. This resource is

designed to assist researchers, scientists, and drug development professionals in

troubleshooting common issues encountered during the fabrication and processing of TiSi₂ thin

films, with a specific focus on the phenomenon of agglomeration.

Frequently Asked Questions (FAQs)
Q1: What is agglomeration in the context of TiSi₂ thin films?

A1: Agglomeration is a thermally activated process where a continuous thin film of TiSi₂ breaks

up into discrete islands.[1][2][3][4] This morphological degradation occurs as the system

attempts to lower its overall energy by reducing the total surface and interfacial energy.[1][5]

The process often involves silicon atoms diffusing through the silicide film and precipitating at

grain boundaries, leading to the spheroidization of silicide grains and film discontinuity.[1][5]

Q2: What are the primary consequences of agglomeration?

A2: The most significant consequence of agglomeration is a sharp increase in the electrical

resistivity of the TiSi₂ film, which can lead to device failure.[1][6] As the film becomes

discontinuous, the conductive pathway is disrupted. This is a critical issue in microelectronics

where TiSi₂ is used for low-resistance contacts and interconnects.[6][7]

Q3: At what temperature does agglomeration typically become a problem for TiSi₂ films?
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A3: Agglomeration in TiSi₂ films generally becomes a significant issue at annealing

temperatures above 900°C.[1][6] Below this temperature, the focus is on the transformation

from the high-resistivity C49 phase to the low-resistivity C54 phase. However, exceeding this

thermal budget can lead to the degradation of the film's morphology and electrical properties.[1]

[6]

Q4: How does film thickness affect the thermal stability and agglomeration of TiSi₂?

A4: Thinner TiSi₂ films are more susceptible to agglomeration at lower temperatures.[8] As the

film thickness decreases, the surface-to-volume ratio increases, making the reduction of

surface and interfacial energies a more dominant driving force for agglomeration. The transition

temperature from the C49 to the C54 phase also increases with decreasing film thickness,

narrowing the process window before the onset of agglomeration.[6][8]

Q5: What is the role of grain size in the agglomeration process?

A5: The grain size of the polycrystalline TiSi₂ film plays a crucial role in its thermal stability. The

agglomeration process is often initiated at grain boundaries through a mechanism known as

grain boundary grooving.[2][5] Films with smaller grains are generally more resistant to

agglomeration.[2][9] There is a critical grain size, relative to the film thickness, beyond which

the film becomes unstable and prone to forming a discontinuous island structure.[2][9]

Troubleshooting Guide
Problem 1: My TiSi₂ film shows a sudden increase in sheet resistance after high-temperature

annealing.
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Possible Cause Suggested Solution

Agglomeration of the TiSi₂ film

- Verify Annealing Temperature: Ensure the

annealing temperature does not exceed 900°C.

[1][6] - Optimize Annealing Time: Shorter

annealing times at higher temperatures can help

achieve the C54 phase transformation without

significant agglomeration. - Characterize Film

Morphology: Use Scanning Electron Microscopy

(SEM) or Transmission Electron Microscopy

(TEM) to inspect the film for island formation

and discontinuity.

Incomplete C49 to C54 Phase Transformation

- Check Annealing Parameters: The

transformation to the low-resistivity C54 phase

typically occurs between 650°C and 900°C.[6]

Ensure your annealing temperature is within this

window. - Perform Phase Analysis: Use X-ray

Diffraction (XRD) to confirm the crystalline

phase of the TiSi₂. The presence of the C49

phase will result in higher resistivity.[6][7]

Problem 2: I am observing poor surface morphology and pinhole formation in my TiSi₂ films

even at temperatures below 900°C.
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Possible Cause Suggested Solution

Thin Film Instability

- Increase Film Thickness: If your application

allows, increasing the initial titanium film

thickness can improve the thermal stability of

the resulting silicide film.[8] - Substrate Choice:

The substrate can influence agglomeration. For

example, the C49 to C54 transition temperature

is higher on Si(111) compared to Si(100), which

can affect the process window.[6][8]

Contamination or Poor Interface Quality

- Ensure Clean Substrate: Thoroughly clean the

silicon substrate before titanium deposition to

ensure a pristine Ti/Si interface. - Optimize

Deposition Conditions: Use high-vacuum

conditions during titanium sputtering or

evaporation to minimize the incorporation of

impurities like oxygen, which can affect silicide

formation and stability.

Grain Boundary Grooving

- Control Grain Size: Process parameters that

lead to smaller grain sizes in the as-deposited or

partially annealed film can enhance resistance

to agglomeration.[2][9]

Data Presentation
Table 1: Properties of C49 and C54 TiSi₂ Phases

Property C49-TiSi₂ C54-TiSi₂

Crystal Structure Base-centered orthorhombic Face-centered orthorhombic

Resistivity (μΩ·cm) 60 - 70 12 - 24

Formation Temperature 450°C - 650°C > 650°C

Thermal Stability Metastable Stable
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Data compiled from various sources.[6]

Table 2: Influence of Process Parameters on Agglomeration

Parameter Effect on Agglomeration Mitigation Strategy

Annealing Temperature
Increases significantly above

900°C[1][6]

Keep annealing temperature

below 900°C.

Film Thickness
Thinner films are more

susceptible[8]

Increase film thickness where

possible.

Grain Size
Larger grains promote

agglomeration[2]

Optimize deposition to achieve

smaller grains.

Annealing Atmosphere Inert (e.g., Argon)

Use a nitrogen atmosphere to

form a TiN capping layer which

can suppress Si diffusion.[1]

Experimental Protocols
1. Titanium Film Deposition (Sputtering)

Substrate Preparation: Start with a clean silicon wafer (e.g., RCA clean).

Vacuum System: Evacuate the sputtering chamber to a base pressure of < 1 x 10⁻⁶ Torr.

Sputtering Gas: Introduce high-purity Argon gas.

Target: Use a high-purity titanium target.

Deposition: Sputter deposit a titanium film of the desired thickness (e.g., 20-100 nm).

Post-Deposition: Transfer the wafer to the annealing chamber under vacuum if possible to

prevent oxidation.

2. Rapid Thermal Annealing (RTA) for Silicidation
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Atmosphere: Perform the annealing in a high-purity nitrogen (N₂) or argon (Ar) atmosphere.

A nitrogen atmosphere is often preferred as it can form a thin TiN layer that helps to

suppress agglomeration.[1]

Two-Step Annealing (Common Practice):

Step 1 (Low Temperature): Anneal at 600-700°C for a short duration (e.g., 30-60 seconds)

to form the C49 TiSi₂ phase.

Selective Etch (if applicable): If unreacted titanium and TiN need to be removed, a

selective wet etch can be performed.

Step 2 (High Temperature): Anneal at a higher temperature (e.g., 800-850°C) for a short

duration (e.g., 30-60 seconds) to transform the C49 phase into the low-resistivity C54

phase.

3. Characterization Techniques

Sheet Resistance Measurement: Use a four-point probe to measure the sheet resistance of

the film after each annealing step. A significant drop in resistance indicates the formation of

the C54 phase. An abrupt increase after high-temperature annealing is a sign of

agglomeration.[1][6]

Phase Identification (XRD): Perform X-ray Diffraction analysis to identify the crystal phases

(C49 or C54) present in the film.

Morphological Analysis (SEM/TEM): Use Scanning Electron Microscopy to observe the

surface morphology of the film and identify signs of agglomeration like islanding and voids.

For detailed cross-sectional analysis of the film structure and grain boundaries, Transmission

Electron Microscopy is recommended.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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